TBT, due to its conjugated structure and the presence of electron-withdrawing bromine atoms, exhibits interesting optoelectronic properties, making it a valuable building block for organic electronics.
Research suggests that TBT can be incorporated into the design of OFETs, which are transistor devices utilizing organic semiconductors. Studies have demonstrated that TBT-based polymers exhibit good charge carrier mobility, a crucial parameter for efficient transistor operation [].
TBT has also been explored in the context of OPVs, which are devices that convert light energy into electricity. The introduction of TBT units into OPV materials has been shown to enhance light absorption and improve power conversion efficiency [].
TBT's unique structure allows it to participate in non-covalent interactions, such as π-π stacking and halogen bonding, which are vital for constructing supramolecular assemblies.
Researchers have employed TBT to create various self-assembled structures, including nanotubes and nanorods, by exploiting these intermolecular interactions []. These nanostructures have potential applications in areas like sensing and drug delivery.
The ability of TBT to form well-defined supramolecular assemblies paves the way for the development of functional materials with tailored properties. For instance, TBT-based materials can be designed for applications in organic light-emitting diodes (OLEDs) and photocatalysis [].
2,3,5-Tribromothieno[3,2-b]thiophene is a brominated derivative of thieno[3,2-b]thiophene, characterized by its molecular formula and a molecular weight of approximately 376.91 g/mol. This compound features three bromine atoms attached to the thieno[3,2-b]thiophene structure, which is a fused bicyclic system comprising thiophene and thieno rings. The presence of bromine enhances its reactivity and solubility, making it suitable for various chemical applications and studies .
The chemical behavior of 2,3,5-tribromothieno[3,2-b]thiophene includes:
The synthesis of 2,3,5-tribromothieno[3,2-b]thiophene can be achieved through several methods:
The applications of 2,3,5-tribromothieno[3,2-b]thiophene are diverse:
Interaction studies involving 2,3,5-tribromothieno[3,2-b]thiophene focus on its reactivity with various electrophiles following lithiation or bromination. These studies are crucial for understanding how this compound can be modified to enhance its properties or create new materials with specific functionalities. Additionally, its interactions with biological systems are under investigation to assess potential therapeutic applications or toxicity profiles.
Several compounds share structural similarities with 2,3,5-tribromothieno[3,2-b]thiophene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Dibromothieno[3,2-b]thiophene | C6HBr2S2 | Fewer bromine substituents; used in simpler electronic applications. |
| 2,5-Dibromothieno[3,2-b]thiophene | C6HBr2S2 | Different substitution pattern; shows distinct electronic properties. |
| 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | C6Br4S2 | Fully brominated; higher reactivity; used in advanced polymer synthesis. |
| Thieno[3,2-b]thiophene | C4H4S | Base structure without bromination; serves as a precursor for various derivatives. |
Uniqueness: The unique feature of 2,3,5-tribromothieno[3,2-b]thiophene lies in its specific pattern of bromination which influences its electronic properties and reactivity compared to other derivatives. Its intermediate nature allows it to bridge simpler compounds and fully brominated derivatives for diverse applications in material science and organic electronics.
The compound is systematically named 2,3,5-tribromothieno[3,2-b]thiophene, reflecting its bromine substitution pattern on the bicyclic thieno[3,2-b]thiophene scaffold. Its CAS Registry Number is 25121-88-4. Alternative designations include 2,5,6-tribromothieno[3,2-b]thiophene in some crystallographic studies, though this nomenclature is less common.
The molecular formula is C₆HBr₃S₂, with a calculated molecular weight of 376.91 g/mol. Exact mass measurements via high-resolution mass spectrometry (HRMS) confirm a value of 373.707 Da.
Table 1: Molecular Identity Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 25121-88-4 | |
| Molecular Formula | C₆HBr₃S₂ | |
| Molecular Weight (g/mol) | 376.91 | |
| Exact Mass (Da) | 373.707 |
Single-crystal X-ray diffraction studies reveal a planar fused-ring system with bond lengths and angles consistent with aromatic thiophene derivatives. The dihedral angle between the two thiophene rings is <2°, indicating near-perfect coplanarity. Bromine atoms occupy positions 2, 3, and 5, creating a polarized electron distribution that enhances π-π stacking in solid-state structures.
Key crystallographic parameters include:
Figure 1: X-ray crystal structure of 2,3,5-tribromothieno[3,2-b]thiophene, highlighting bromine positions (yellow) and sulfur atoms (orange).
Bromination of thieno[3,2-b]thiophene typically proceeds via electrophilic substitution, with reactivity order: C3 > C2 > C5 > C6. The 2,3,5-trisubstituted derivative is synthesized using controlled bromine excess in acetic acid, avoiding over-bromination to tetrabromo analogs. Comparative analysis of related derivatives:
Table 2: Brominated Thieno[3,2-b]thiophene Derivatives
| Compound | Bromine Positions | Molecular Formula | Applications |
|---|---|---|---|
| 3,6-Dibromothieno[3,2-b]thiophene | 3,6 | C₆H₂Br₂S₂ | OLEDs, OFETs |
| 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | 2,3,5,6 | C₆Br₄S₂ | Polymer synthesis |
| Method | Starting Material | Conditions | Regioselectivity | Yield (%) | Product |
|---|---|---|---|---|---|
| Direct bromination with Br₂/AcOH | Thieno[3,2-b]thiophene | 80-90°C, glacial acetic acid | C-2, C-5 positions | 87 | 2,5-Dibromothieno[3,2-b]thiophene |
| N-Bromosuccinimide in DMF | Thieno[3,2-b]thiophene | 0°C to RT, DMF solvent | C-2, C-5 positions | 91 | 2,5-Dibromothieno[3,2-b]thiophene |
| Bromine in chloroform | Thieno[3,2-b]thiophene | Room temperature, CHCl₃ | Multiple positions | Variable | Mixed brominated products |
| Electrophilic bromination | Thieno[3,2-b]thiophene | Dioxane, π-complex formation | C-2 position exclusive | High selectivity | 2-Bromothieno[3,2-b]thiophene |
| Halogen dance reaction | 2,5-Dibromothieno[3,2-b]thiophene | LDA, low temperature | C-3, C-6 positions | Good | 3,6-Dibromothieno[3,2-b]thiophene |
The halogen dance reaction represents a specialized technique for accessing different bromination patterns [33]. Starting from 2,5-dibromothieno[3,2-b]thiophene, treatment with lithium diisopropylamide at low temperatures induces migration of bromine atoms to the 3,6-positions, yielding 3,6-dibromothieno[3,2-b]thiophene [33]. This methodology enables the preparation of regioisomeric brominated derivatives that serve as building blocks for further synthetic elaboration [33].
Palladium-catalyzed cross-coupling reactions constitute the primary synthetic methodology for functionalizing brominated thieno[3,2-b]thiophene derivatives [3] [6]. The Suzuki-Miyaura coupling reaction has emerged as the most versatile approach for installing aryl substituents at specific positions of the tribromothieno[3,2-b]thiophene scaffold [3]. These reactions typically employ tetrakis(triphenylphosphine)palladium(0) as the catalyst in combination with potassium phosphate as the base [3].
Site-selective Suzuki-Miyaura reactions have been developed to enable programmable functionalization of polybrominated thieno[3,2-b]thiophene substrates [3] [6]. The reaction conditions involve heating 2,3,5,6-tetrabromothieno[3,2-b]thiophene with arylboronic acids in the presence of palladium catalyst at 90-110°C [3]. The coupling reactions demonstrate predictable site-selectivity, preferentially occurring at the C-2 and C-5 positions before proceeding to the C-3 and C-6 positions [3].
Stille coupling reactions provide an alternative palladium-catalyzed methodology for arylation of brominated thieno[3,2-b]thiophene derivatives [40] [41]. These reactions utilize organostannane reagents in combination with dichlorobis(triphenylphosphine)palladium(II) catalyst in refluxing tetrahydrofuran [40]. The Stille coupling approach offers advantages in cases where the corresponding boronic acid derivatives are unstable or difficult to prepare [40].
| Reaction Type | Catalyst System | Temperature (°C) | Solvent | Yield Range (%) | Selectivity |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | 90-110 | Toluene/H₂O | 25-80 | C-2, C-5 preferential |
| Stille coupling | PdCl₂(PPh₃)₂/THF | Reflux | THF | 54-70 | Good |
| Negishi coupling | Pd(0)/Ni(0) catalysts | Room temp to 100 | THF/Toluene | Moderate | Variable |
| Heck reaction | Pd(OAc)₂/KOAc | 80-90 | DCE/DMAc | 83-88 | Site-dependent |
| Site-selective Suzuki | Pd(PPh₃)₄/toluene-H₂O | 110 | Toluene/H₂O (4:1) | 38-52 | Programmable |
Negishi coupling reactions enable the incorporation of alkyl and aryl groups through the use of organozinc reagents [43] [44]. These reactions typically require stringent anhydrous conditions and inert atmosphere due to the moisture sensitivity of organozinc compounds [43]. The palladium or nickel catalysts employed in Negishi couplings include tetrakis(triphenylphosphine)palladium(0), nickel(II) acetylacetonate, and bis(1,5-cyclooctadiene)nickel(0) [43].
Heck-type reactions have been applied to the functionalization of brominated thieno[3,2-b]thiophene substrates with alkene coupling partners [14]. These reactions proceed under mild conditions with high efficiency and excellent functional group tolerance [14]. The palladium-catalyzed Heck coupling utilizes palladium(II) acetate with potassium acetate as base in dichloroethane or N,N-dimethylacetamide solvents [14].
Regioselective functionalization of the thieno[3,2-b]thiophene scaffold requires careful consideration of the electronic and steric factors that govern reactivity at different positions [15] [16]. The development of site-selective metallation protocols has enabled the controlled functionalization of all four positions of the thieno[3,2-b]thiophene ring system [15]. Starting from 2,5-dichlorothieno[3,2-b]thiophene, magnesiation of the 3- and 6-positions using 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex provides access to 3,6-difunctionalized derivatives [15].
Sequential functionalization strategies have been developed to achieve full substitution of the thieno[3,2-b]thiophene core [15] [16]. The approach involves initial magnesiation at the 3- and 6-positions, followed by trapping with various electrophiles to install desired functional groups [15]. Subsequent dechlorination and regioselective metalation or magnesium insertion into the carbon-chlorine bonds provides access to fully functionalized thieno[3,2-b]thiophene derivatives [15].
Direct lithiation methodologies enable regioselective functionalization at specific positions of the thieno[3,2-b]thiophene scaffold [34]. Treatment of thieno[3,2-b]thiophene with two molar equivalents of n-butyllithium yields the 2,5-dilithiated derivative, which can be trapped with electrophilic reagents to introduce substituents at these positions [34]. Similarly, 3,6-dibromothieno[3,2-b]thiophene undergoes lithium-bromine exchange to generate the corresponding 3,6-dilithiated compound [34].
Halogen-lithium exchange reactions provide a versatile approach for regioselective functionalization of polybrominated thieno[3,2-b]thiophene derivatives [34]. The exchange reactions typically proceed at low temperatures using n-butyllithium in tetrahydrofuran, generating reactive organolithium intermediates that can be quenched with various electrophiles [34]. This methodology enables the selective replacement of bromine substituents with a wide range of functional groups [34].
The electronic properties of the thieno[3,2-b]thiophene scaffold influence the regioselectivity of electrophilic and nucleophilic substitution reactions [5] [20]. Theoretical calculations and experimental observations indicate that the C-2 and C-5 positions are more reactive toward electrophilic attack due to their higher electron density [5]. Conversely, the C-3 and C-6 positions exhibit enhanced reactivity toward nucleophilic substitution reactions [20].
The purification of 2,3,5-tribromothieno[3,2-b]thiophene and related derivatives typically employs column chromatography on silica gel using petroleum ether or hexane as the eluent [47] [29]. The separation is based on differences in polarity, with tribrominated derivatives generally exhibiting lower polarity than less substituted analogs [28]. Flash chromatography techniques enable efficient separation of regioisomeric products and removal of impurities [47].
Recrystallization methods provide an effective means for obtaining high-purity crystalline materials [29] [33]. The choice of recrystallization solvent depends on the solubility characteristics of the specific compound, with common solvents including ethanol, N,N-dimethylformamide/ethanol mixtures, and dichloromethane [29]. The recrystallization process typically involves dissolution in the minimum amount of hot solvent, followed by slow cooling to promote crystal formation [29].
| Technique | Solvent/Conditions | Key Features | Expected Values |
|---|---|---|---|
| ¹H NMR | CDCl₃, 400 MHz | Aromatic protons 7.15-7.83 ppm | Singlet for β-protons |
| ¹³C NMR | CDCl₃, 100 MHz | Aromatic carbons 118-148 ppm | Quaternary C signals |
| Mass Spectrometry | EI/ESI methods | Molecular ion peaks, fragmentation | M⁺ at m/z 376.9 |
| IR Spectroscopy | KBr pellets | C=C stretch, aromatic C-H | 3083 cm⁻¹ (Ar C-H) |
| Melting Point | Capillary method | Crystalline purity assessment | 118-127°C range |
| Column Chromatography | Silica gel/petroleum ether | Separation by polarity | Rf values 0.3-0.7 |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of tribromothieno[3,2-b]thiophene derivatives [39] [47]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for aromatic protons in the range of 7.15-7.83 parts per million [39] [47]. The β-protons of the thieno[3,2-b]thiophene system appear as singlets due to the symmetry of the fused ring structure [39]. Carbon-13 nuclear magnetic resonance spectroscopy reveals aromatic carbon signals in the range of 118-148 parts per million, with quaternary carbons appearing as distinct signals [39].
Mass spectrometry analysis employs electron ionization or electrospray ionization techniques to determine molecular weights and fragmentation patterns [32] [38]. The molecular ion peak for 2,3,5-tribromothieno[3,2-b]thiophene appears at m/z 376.9, corresponding to the molecular formula C₆HBr₃S₂ [32]. Fragmentation patterns provide structural information through the sequential loss of bromine atoms and thiophene ring fragments [38].
Infrared spectroscopy characterization reveals characteristic absorption bands for aromatic carbon-hydrogen stretching vibrations around 3083 cm⁻¹ [39]. Additional bands corresponding to carbon-carbon double bond stretching and aromatic skeletal vibrations appear in the fingerprint region between 1400-1600 cm⁻¹ [39]. The infrared spectrum provides confirmation of the aromatic character and substitution pattern of the thieno[3,2-b]thiophene scaffold [39].